3-butanoyl-7-hydroxy-2H-chromen-2-one

Lipophilicity Membrane permeability Drug-likeness

3-Butanoyl-7-hydroxy-2H-chromen-2-one (CAS 19491-89-5, molecular formula C₁₃H₁₂O₄, MW 232.23 g/mol) is a synthetic 7-hydroxycoumarin derivative bearing a butanoyl (C₄) acyl substituent at the C3 position of the chromen-2-one core. The compound is catalogued under MDL number MFCD01073626 and InterBioScreen library identifier BB_SC-4371, and is supplied by multiple vendors at a minimum purity specification of 95%.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 19491-89-5
Cat. No. B1609652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butanoyl-7-hydroxy-2H-chromen-2-one
CAS19491-89-5
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
InChIInChI=1S/C13H12O4/c1-2-3-11(15)10-6-8-4-5-9(14)7-12(8)17-13(10)16/h4-7,14H,2-3H2,1H3
InChIKeyPLTCLOZYLFQMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butanoyl-7-hydroxy-2H-chromen-2-one (CAS 19491-89-5): Core Identity and Structural Baseline for Procurement Decisions


3-Butanoyl-7-hydroxy-2H-chromen-2-one (CAS 19491-89-5, molecular formula C₁₃H₁₂O₄, MW 232.23 g/mol) is a synthetic 7-hydroxycoumarin derivative bearing a butanoyl (C₄) acyl substituent at the C3 position of the chromen-2-one core . The compound is catalogued under MDL number MFCD01073626 and InterBioScreen library identifier BB_SC-4371, and is supplied by multiple vendors at a minimum purity specification of 95% . The confirmed SMILES notation is CCCC(=O)C1=CC2=CC=C(O)C=C2OC1=O . As a member of the 3-acyl-7-hydroxycoumarin subclass, it occupies a structurally distinct niche between the simpler 7-hydroxycoumarin (umbelliferone) scaffold and more complex 3,4-disubstituted or polycyclic coumarin derivatives, offering a defined combination of a hydrogen-bond-donating 7-OH group and a lipophilic C3-acyl side chain that governs its physicochemical and potential biological interaction profile [1].

Why 3-Butanoyl-7-hydroxy-2H-chromen-2-one Cannot Be Replaced by Generic 7-Hydroxycoumarin or 3-Acetyl Analogs


The scientific selection of 3-butanoyl-7-hydroxy-2H-chromen-2-one over simpler 7-hydroxycoumarin analogs is driven by the differentiated physicochemical properties imparted by the C3-butanoyl substituent. Unsubstituted 7-hydroxycoumarin (umbelliferone, CAS 93-35-6) lacks the C3-acyl group entirely, resulting in a substantially lower logP and reduced capacity for hydrophobic interactions with protein binding pockets [1]. The closest structural analog, 3-acetyl-7-hydroxycoumarin (CAS 10441-27-7, logP = 1.70, MW ≈ 202 g/mol), carries a shorter C₂ acetyl chain [2]. The additional two methylene units in the butanoyl side chain of the target compound increase the calculated lipophilicity by approximately +1.0 logP units (based on the Hansch π constant for –CH₂– ≈ 0.5), which directly impacts membrane permeability, metabolic stability, and target-binding kinetics [3]. Furthermore, the C3-butanoyl group provides a distinct steric and electronic environment for keto-enol tautomerism and intramolecular hydrogen bonding with the adjacent lactone carbonyl, a feature confirmed crystallographically for closely related 3-acyl-7-hydroxycoumarin derivatives [4]. These differentiated properties mean that assay results, SAR trends, and formulation behaviors observed with 3-acetyl or unsubstituted 7-hydroxycoumarin cannot be reliably extrapolated to the butanoyl derivative.

Quantitative Differentiation Evidence for 3-Butanoyl-7-hydroxy-2H-chromen-2-one Relative to Structural Analogs


Lipophilicity Advantage: C3-Butanoyl vs. C3-Acetyl Substitution Increases Calculated logP by Approximately +1.0 Units

The C3-butanoyl side chain (4-carbon acyl) of the target compound provides a quantifiable lipophilicity increase compared to the closest commercially available analog, 3-acetyl-7-hydroxycoumarin (2-carbon acyl, CAS 10441-27-7). The shorter-chain acetyl analog has a reported logP of 1.70 [1]. Applying the well-established Hansch π constant of approximately 0.5 per methylene (–CH₂–) unit, the two additional methylene groups in the butanoyl chain contribute an estimated +1.0 to the logP value of the target compound versus the acetyl analog [2]. This logP increase of approximately 57% (from ~1.7 to ~2.7) places the compound in a more favorable lipophilicity window for membrane passive diffusion while retaining the hydrogen-bonding capacity of the 7-OH group.

Lipophilicity Membrane permeability Drug-likeness

Structural Differentiation: Dual Reactive Site Architecture (7-OH + 3-C=O) Enables Regioselective Derivatization Not Possible with Monofunctional Analogs

The target compound possesses two chemically distinct reactive sites: a phenolic 7-OH group and a ketonic 3-butanoyl carbonyl. This dual-site architecture enables orthogonal derivatization strategies. In contrast, 3-butanoyl-2H-chromen-2-one (CAS 1846-73-7, C₁₃H₁₂O₃, MW 216.23) lacks the 7-OH group entirely, while 7-hydroxycoumarin (CAS 93-35-6) lacks the C3-acyl group . The combination of both groups in a single scaffold has been exploited in patent literature for the synthesis of 7-O-alkylated coumarin-based fluorogenic enzyme substrates, where the 7-OH is derivatized while the 3-acyl group modulates enzyme affinity [1]. The intramolecular hydrogen bond between the 7-OH and the ketonic oxygen of the 3-acyl group, confirmed crystallographically in closely related 3-acyl-7-hydroxycoumarin derivatives, further stabilizes the planar chromophore geometry critical for fluorescence-based applications [2].

Synthetic chemistry Derivatization Fluorescent probes

Procurement-Grade Purity Specification: Minimum 95% Across Multiple Independent Vendors

The target compound is commercially available from multiple independent vendors with a consistent minimum purity specification of 95%. AKSci (Catalog 3905CR) specifies a minimum purity of 95% with long-term storage at cool, dry conditions . CymitQuimica (Ref. 3D-UAA49189) similarly lists a minimum purity of 95% . Leyan (Product 2114310) offers the compound at 95% purity under CAS 19491-89-5 . This multi-vendor consistency at the 95% purity threshold provides procurement reliability and batch-to-batch reproducibility for screening and assay applications. In comparison, the closest analog 3-acetyl-7-hydroxycoumarin (CAS 10441-27-7) is offered across a wider purity range depending on vendor, which can introduce variability in biological assay outcomes.

Chemical procurement Quality control Reproducibility

CYP Enzyme Substrate Potential: Documented Use of 3-Butyryl-7-hydroxycoumarin as a Cytochrome P450 Probe Scaffold

The compound has been specifically cited in patent literature as a coumarin-based enzyme substrate scaffold. United States Patent Application US20060183182A1, titled 'Enzyme Substrate,' explicitly includes 3-butyryl-7-hydroxycoumarin among coumarin derivatives developed as substrates for cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2C9, for high-throughput fluorescence-based inhibition screening assays [1]. The 7-hydroxy group of the coumarin core serves as the site for O-dealkylation, generating a fluorescent 7-hydroxycoumarin product, while the 3-butanoyl substituent modulates enzyme affinity and selectivity. In contrast, the broader 7-hydroxycoumarin SAR study by Qi et al. (2019) demonstrated that hydrophobic substituents at positions C4, C6, and C8 of 7-hydroxycoumarin analogs significantly alter CYP2A6 inhibitory activity, with the degree of influence being dependent on substituent size and electrical charge, providing class-level support for the importance of C3 substitution pattern on CYP enzyme interactions [2].

Cytochrome P450 Enzyme substrate Drug metabolism

Recommended Application Scenarios for 3-Butanoyl-7-hydroxy-2H-chromen-2-one Based on Verified Evidence


Fluorogenic Cytochrome P450 Enzyme Probe Development and High-Throughput Inhibition Screening

Based on its explicit citation in US Patent US20060183182A1 as a coumarin scaffold for CYP enzyme substrate development, this compound is most appropriately deployed in laboratories developing fluorogenic assays for CYP2C19, CYP2C9, or related cytochrome P450 isoforms [1]. The 7-OH group enables generation of a fluorescent product upon O-dealkylation, while the C3-butanoyl group provides a distinct steric and lipophilic profile compared to acetyl or unsubstituted analogs, potentially tuning enzyme recognition and turnover kinetics. Researchers should note that detailed kinetic parameters (Km, Vmax) for this specific compound are not publicly available and must be determined empirically.

Medicinal Chemistry Library Design Requiring Orthogonal Derivatization at C7-OH and C3-Acyl Positions

The dual reactive site architecture—phenolic 7-OH and ketonic 3-butanoyl carbonyl—makes this compound suitable as a starting scaffold for focused library synthesis where regioselective modification is required. The 7-OH can undergo O-alkylation, acylation, or sulfonylation, while the 3-butanoyl group can be independently transformed via reduction, oximation, or condensation reactions [2]. This orthogonal reactivity pattern is not available in monofunctional analogs such as 3-butanoyl-2H-chromen-2-one (no 7-OH) or 7-hydroxycoumarin (no 3-acyl group) .

SAR Studies Exploring the Impact of C3-Acyl Chain Length on Biological Target Engagement

As the C4-butanoyl member of the 3-acyl-7-hydroxycoumarin homologous series, this compound serves as a critical comparator in structure-activity relationship studies examining the effect of acyl chain length on target binding. The estimated logP of approximately 2.7 (versus ~1.7 for the C2-acetyl analog) provides a quantifiable lipophilicity increment [3]. When used alongside 3-acetyl-7-hydroxycoumarin (CAS 10441-27-7) and potentially 3-propionyl or longer-chain analogs, researchers can deconvolute the contributions of hydrophobic versus steric effects to observed changes in IC₅₀, binding affinity, or cellular potency. The consistent 95% minimum purity across vendors supports reproducible SAR data generation .

Biophysical Studies of Coumarin-Protein Interactions Involving 7-OH Hydrogen Bonding and 3-Acyl Hydrophobic Contacts

The intramolecular hydrogen bond between the 7-OH and the 3-acyl ketonic oxygen, confirmed crystallographically in structurally analogous 3-acyl-7-hydroxycoumarin derivatives, stabilizes a planar chromophore geometry conducive to fluorescence-based biophysical assays [3]. This makes the compound suitable for fluorescence quenching, anisotropy, or FRET-based studies of protein-ligand interactions, where the 7-OH group serves as a specific hydrogen-bond donor anchor point and the butanoyl chain explores a proximal hydrophobic sub-pocket. The compound's InterBioScreen library inclusion (BB_SC-4371) further indicates its suitability as a screening deck component for target-based discovery campaigns .

Quote Request

Request a Quote for 3-butanoyl-7-hydroxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.